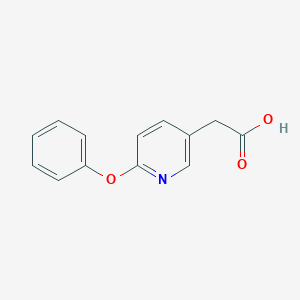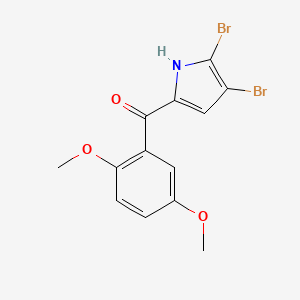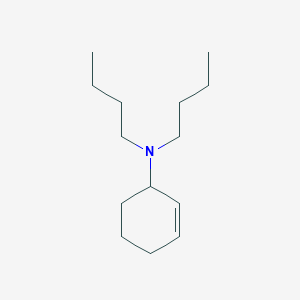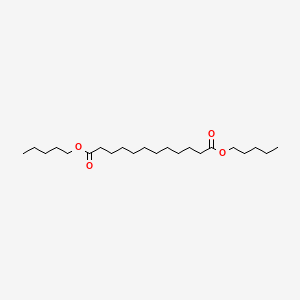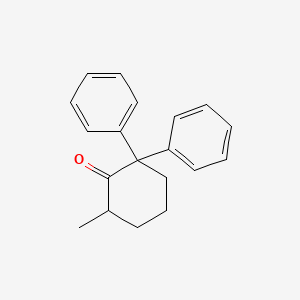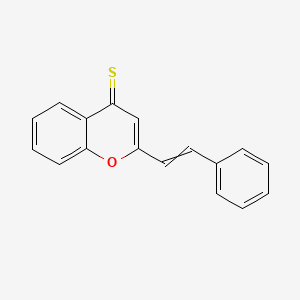
2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione is an organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphonium ylide, which is generated by treating a phosphonium salt with a strong base such as butyllithium or sodium hydride . The ylide then reacts with a suitable aldehyde or ketone to form the desired alkene product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors . These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Phenylethyl)chromone: Another chromone derivative with similar structural features but different biological activities.
2-(2-Phenylethyl)benzopyran: Shares the benzopyran core but lacks the thione group, leading to different chemical reactivity and applications.
Uniqueness
2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione stands out due to its thione group, which imparts unique chemical properties and biological activities. This structural feature differentiates it from other chromone derivatives and enhances its potential in various scientific applications .
Propiedades
Número CAS |
51138-54-6 |
|---|---|
Fórmula molecular |
C17H12OS |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
2-(2-phenylethenyl)chromene-4-thione |
InChI |
InChI=1S/C17H12OS/c19-17-12-14(11-10-13-6-2-1-3-7-13)18-16-9-5-4-8-15(16)17/h1-12H |
Clave InChI |
QJHMXTJMKGOGOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=S)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
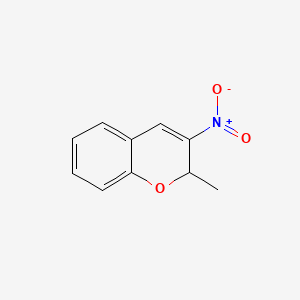
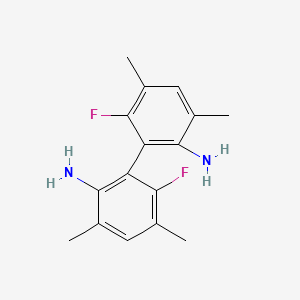
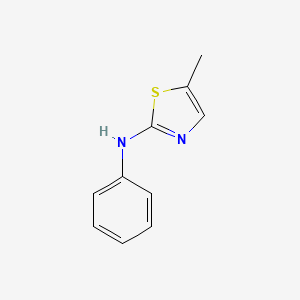
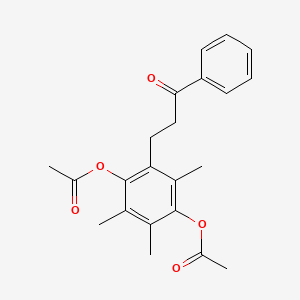
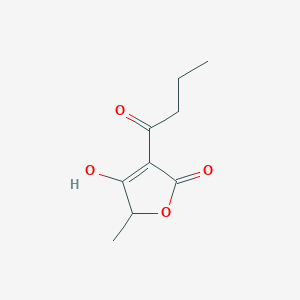
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
